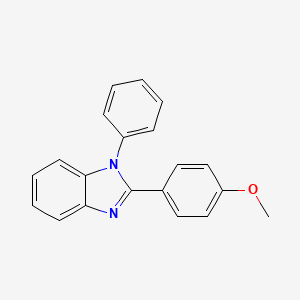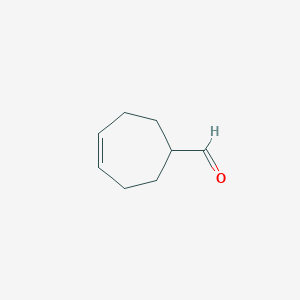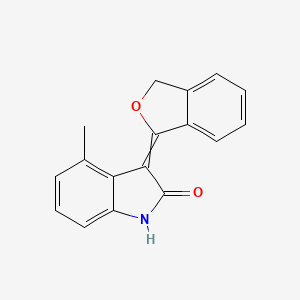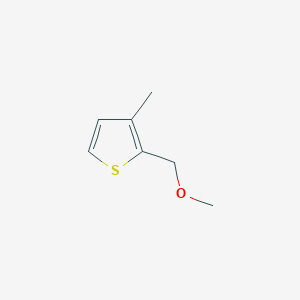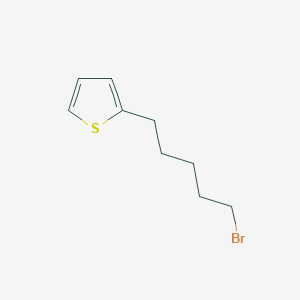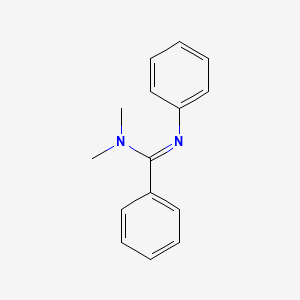![molecular formula C5H6BrN3O2S B8460678 5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole](/img/structure/B8460678.png)
5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole
Overview
Description
5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole is a chemical compound belonging to the class of 1,2,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of methoxy and bromoacetamido groups in the structure of this compound imparts unique chemical properties that make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction leads to the formation of the desired thiadiazole derivative, which can be further modified to introduce the bromoacetamido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The bromoacetamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiadiazole derivatives.
Scientific Research Applications
Biology: It has been evaluated for its antimicrobial and anticancer properties.
Industry: 5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole and its derivatives are used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar biological activities.
5-Methyl-1,2,4-thiadiazole: Another thiadiazole derivative with distinct chemical properties.
4-Amino-1,2,4-thiadiazole: Known for its antimicrobial and anticancer activities.
Uniqueness
5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole stands out due to the presence of both methoxy and bromoacetamido groups, which impart unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C5H6BrN3O2S |
|---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
2-bromo-N-(3-methoxy-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H6BrN3O2S/c1-11-4-8-5(12-9-4)7-3(10)2-6/h2H2,1H3,(H,7,8,9,10) |
InChI Key |
USFVRYGJAKLMSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=N1)NC(=O)CBr |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B8460598.png)

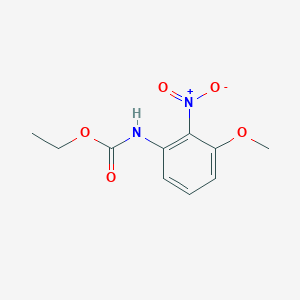
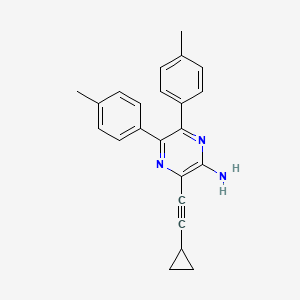
![2-[(Cyclopentylcarbonyl)amino]butanoic acid](/img/structure/B8460645.png)
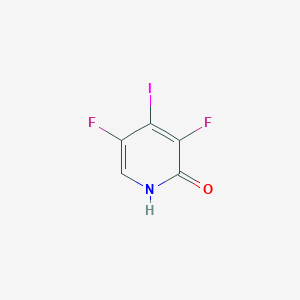
![[5-Methoxy-2-methyl-1-(4-nitrobenzoyl)-1H-indol-3-yl]acetic acid](/img/structure/B8460654.png)
